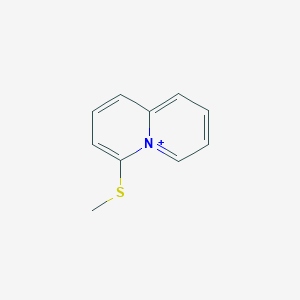

4-(Methylsulfanyl)quinolizinium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10NS+ |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-methylsulfanylquinolizin-5-ium |

InChI |

InChI=1S/C10H10NS/c1-12-10-7-4-6-9-5-2-3-8-11(9)10/h2-8H,1H3/q+1 |

InChI Key |

HOYIVWKNOWCUKC-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC2=CC=CC=[N+]21 |

Canonical SMILES |

CSC1=CC=CC2=CC=CC=[N+]21 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Quinolizinium Derivatives

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of quinolizinium (B1208727) salts in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

Single Crystal X-ray Diffraction of Quinolizinium Salts

Single-crystal X-ray diffraction (SC-XRD) analysis has been successfully employed to confirm the molecular structures of a variety of quinolizinium derivatives. For instance, the structures of novel helical quinolizinium salts, synthesized through rhodium-catalyzed processes, were unequivocally confirmed using this method. researchgate.netrsc.org The analysis of enantiopure fractions of these helical salts not only verified their twisted structure but also allowed for the unambiguous assignment of their absolute configuration. researchgate.net Similarly, SC-XRD was used to prove the chemical composition and structure of 9-(arylethynyl)benzo[b]quinolizinium derivatives, providing definitive structural evidence that other analytical methods could not. beilstein-journals.orgnih.gov This technique is crucial for validating the outcomes of complex synthetic routes and confirming the formation of the target molecular architecture.

Analysis of Intermolecular Packing and Crystal Architectures

The analysis of crystal structures reveals the intricate intermolecular interactions that govern the solid-state assembly of quinolizinium salts. A common packing motif observed in planar derivatives, such as 9-substituted benzo[b]quinolizinium salts, is an anti-head-to-tail (anti-ht) arrangement. beilstein-journals.orgnih.gov This preference is attributed to a combination of repulsive forces between the positively charged nitrogen atoms and favorable π-π donor-acceptor attractions between the phenyl and pyridinium (B92312) moieties of adjacent molecules. beilstein-journals.orgnih.gov

Geometric Distortions and Conformational Insights (e.g., bowl depth in curved systems)

Crystallographic studies provide critical insights into the geometric distortions inherent in non-planar quinolizinium systems. For polycyclic aromatic hydrocarbons that are not flat, these distortions are key features of their molecular structure. In the case of extended quinolizinium-fused corannulene (B50411) derivatives, which possess a curved, bowl-shaped geometry, X-ray analysis has quantified this curvature. acs.orgnih.gov The analysis revealed a significant bowl depth, measured to be in the range of 1.28–1.50 Å. acs.orgnih.govnih.gov This measurement provides a precise understanding of the molecule's three-dimensional shape, which is fundamental to its chemical and physical properties. Such conformational insights are essential for designing novel materials based on cationic, curved aromatic hydrocarbons. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of quinolizinium derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for structural confirmation and the analysis of electronic effects.

¹H and ¹³C NMR Investigations of Quinolizinium Systems

For a compound such as 4-(Methylsulfanyl)quinolizinium, the ¹H NMR spectrum would be expected to show distinct signals for each of the protons on the quinolizinium ring system. The methyl group of the methylsulfanyl substituent would appear as a singlet in the upfield region. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, including the quaternary carbons of the ring junctions and the carbon of the methyl group. While specific experimental data for this compound is not detailed in the provided sources, expected chemical shift ranges can be predicted based on general principles for similar heterocyclic aromatic compounds.

Correlation of Chemical Shifts with Electronic Properties

NMR chemical shifts are highly sensitive to the electronic environment of a nucleus and provide valuable information about the electronic structure of a molecule. qcri.or.jp The chemical shift is influenced by factors such as electron density, the hybridization of the atom, and the presence of inductive and mesomeric effects from substituents. thieme-connect.deresearchgate.net

In quinolizinium systems, the cationic nature of the ring system leads to a general deshielding of the ring protons and carbons, shifting their signals to lower fields. The introduction of a substituent, such as a methylsulfanyl group, further modulates the electron density distribution. The sulfur atom can exert both an inductive withdrawing effect and a mesomeric donating effect through its lone pairs. The net effect on the chemical shifts of the nearby ring atoms can be complex. By analyzing the changes in chemical shifts upon substitution, it is possible to infer the electronic properties of the substituent and its interaction with the quinolizinium core. These experimental shifts can be correlated with theoretically calculated parameters, such as electron densities, to build a comprehensive picture of the molecule's electronic structure. thieme-connect.de

Electronic Absorption and Emission Spectroscopy

The electronic properties of quinolizinium derivatives are a key area of investigation, with their absorption and emission characteristics being highly sensitive to their molecular structure and environment.

UV-Visible Absorption Characteristics

Quinolizinium salts typically exhibit strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to π-π* electronic transitions within the aromatic system. The position and intensity of these bands are influenced by the nature and position of substituents on the quinolizinium core.

For substituted benzo[b]quinolizinium derivatives, long-wavelength absorption maxima are generally observed between 400 and 500 nm. The introduction of a methylsulfanyl group at the 4-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolizinium cation, due to the extension of the conjugated system through the sulfur atom's lone pairs. The solvent environment can also play a significant role, with more polar solvents often leading to shifts in the absorption bands.

| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) |

| Generic Aryl-substituted benzo[b]quinolizinium | Water | 409-422 | Not Specified |

| 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium | Water | 422 | Not Specified |

| 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium | Acetonitrile (B52724) | 474 | Not Specified |

| 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium | Dichloromethane | 507 | Not Specified |

Fluorescence and Emission Properties, including Quantum Yields

Many quinolizinium derivatives are highly fluorescent, a property that makes them attractive for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). Their emission properties, including the emission wavelength (λem), Stokes shift, and fluorescence quantum yield (Φf), are strongly dependent on their chemical structure.

The fluorescence of quinolizinium salts typically occurs in the blue to red region of the visible spectrum. The introduction of substituents can tune these properties. For example, electron-donating groups can increase the fluorescence quantum yield and cause a red-shift in the emission. The methylsulfanyl group, with its electron-donating character, is anticipated to enhance the fluorescence of the quinolizinium core.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. Quinolizinium derivatives have been reported with quantum yields ranging from moderate to near unity, indicating highly efficient emission.

| Compound | Solvent | λem (nm) | Φf (%) | Stokes Shift (cm⁻¹) |

| Unsubstituted Quinolizinium Ionic Liquid | Ethanol | ~334 | >99 | Not Specified |

| Methoxy-substituted Helical Quinolizinium Salts | Dichloromethane | Not Specified | 28-55 | Not Specified |

| Phenyl-substituted Helical Quinolizinium Salts | Dichloromethane | Not Specified | 86-99 | Not Specified |

| 9-Aryl-substituted benzo[b]quinolizinium (R=phenyl) | Water | 452 | Not Specified | Not Specified |

| 9-Aryl-substituted benzo[b]quinolizinium (R=4-methoxyphenyl) | Water | 529 | Not Specified | Not Specified |

Steady-State and Femtosecond Transient Absorption Spectroscopy

To understand the dynamics of the excited states of this compound, steady-state and time-resolved spectroscopic techniques are employed. Steady-state measurements provide information about the electronic transitions from the ground state to excited states.

Femtosecond transient absorption spectroscopy is a powerful technique for probing the ultrafast processes that occur after photoexcitation. By using a "pump" pulse to excite the molecule and a "probe" pulse to monitor the changes in absorption at different time delays, the lifetimes of excited states and the pathways of relaxation, such as internal conversion and intersystem crossing, can be determined. For fluorene-containing quinolizinium derivatives, fast relaxation processes with characteristic times in the picosecond and sub-picosecond range have been observed. nih.govnih.gov These studies provide crucial insights into the photostability and photophysical behavior of these compounds.

Other Spectroscopic Methods (e.g., IR, Mass Spectrometry)

In addition to NMR and electronic spectroscopy, other techniques provide complementary structural information.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the cationic this compound, a high-resolution mass spectrum would provide the exact mass of the cation, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information, although the stable aromatic nature of the quinolizinium ring may lead to a prominent molecular ion peak with limited fragmentation.

Computational and Theoretical Investigations of 4 Methylsulfanyl Quinolizinium and Analogues

Quantum Mechanical Studies

Quantum mechanical methods are at the forefront of investigating the molecular and electronic properties of quinolizinium (B1208727) derivatives. These computational tools allow for a detailed examination of factors that are difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used method for investigating the structure, stability, and electronic properties of quinolizinium systems. DFT calculations have been successfully applied to various analogues to understand their fundamental characteristics.

For instance, DFT calculations at the B3LYP/6-311G(2d,p) level of theory have been used to study π-extended quinolizinium-fused corannulene (B50411) derivatives. acs.org These studies evaluated the effects of doping with cationic nitrogen on curved polycyclic aromatic hydrocarbons, revealing changes in electronic structure and inversion barriers. acs.org In studies of benzo[c]quinolizinium, DFT methods like B3LYP were employed to investigate reaction mechanisms and the effects of substituting nitrogen for a CH group on the molecular and electronic structures. vanderbilt.edu Furthermore, DFT has been used to analyze the tautomerization mechanisms and stability of related heterocyclic systems like 4-(methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one in both gas phase and solution. nih.govnih.gov These applications highlight DFT's role in predicting geometries, reaction energetics, and electronic properties, which are essential for the rational design of new molecules. vanderbilt.eduscirp.org

Table 1: Application of DFT in Quinolizinium Analogue Studies

| Compound Type | DFT Functional | Basis Set | Investigated Properties | Reference |

|---|---|---|---|---|

| Quinolizinium-fused Corannulenes | B3LYP | 6-311G(2d,p) | Inversion barrier, HOMO/LUMO energies, aromaticity | acs.org |

| Benzo[c]quinolizinium | B3LYP | 6-31G(d,p), 6-311G(2d,p) | Reaction mechanisms, molecular and electronic structure | vanderbilt.edu |

| 4-(methylsulfanyl)-quinoline-2(1H)-one | B3LYP, M06-2X | 6-31G(d,p) | Tautomerization mechanism, stability, reactivity | nih.govnih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the excited-state properties of molecules, making it indispensable for understanding the optical behavior of quinolizinium derivatives. arxiv.orgq-chem.com This method is frequently used to predict absorption and emission spectra, which can then be compared with experimental results. benasque.orgresearchgate.net

Quantum chemical studies on benzo[b]quinolizinium derivatives have utilized TD-DFT to investigate their pH-responsive fluorescence switching properties. researchgate.net TD-DFT calculations have also been crucial in confirming that for certain quinolizinium-based dyes, the proximity of the S1 (first excited singlet) and T2 (second triplet) states can lead to efficient intersystem crossing, which explains observed low fluorescence quantum yields. researchgate.net In the study of extended quinolizinium-fused corannulenes, theoretical calculations, including TD-DFT, were used to investigate the reduced optical energy gap and lower energy frontier orbitals responsible for their fluorescence. researchgate.net These examples demonstrate the power of TD-DFT in elucidating the mechanisms behind the photophysical properties of these compounds. researchgate.netacs.org

Semiempirical quantum chemistry methods, such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap), offer a computationally less expensive alternative to ab initio methods for predicting electronic spectra. wikipedia.orgnumberanalytics.com The ZINDO/S variant is specifically parameterized for calculating excited states and electronic absorption spectra. wikipedia.orgresearchgate.net

This method is particularly useful for large molecular systems where higher-level calculations are not feasible. numberanalytics.com While ZINDO can be very successful for many types of colored molecules, its accuracy can be variable, and it may require specific parameterization for the molecule under study to achieve good results. wikipedia.orgresearchgate.net For conjugated ring structures, including those with sulfur substituents, combining semi-empirical optimization with ZINDO/S has been shown to yield absorbance data of satisfactory accuracy. researchgate.net This approach is valuable for high-throughput screening or for gaining initial insights into the optical properties of novel quinolizinium-based chromophores before undertaking more computationally intensive studies.

Møller–Plesset perturbation theory to the second order (MP2) is a well-established ab initio method used to incorporate electron correlation effects, offering a higher level of theory than standard Hartree-Fock calculations and often serving as a benchmark for DFT results. nih.gov

In the investigation of benzo[c]quinolizinium cations, MP2 calculations were performed alongside DFT to probe the molecular and electronic structures, providing a more robust theoretical analysis. vanderbilt.edu The electronic structures and properties of other quinolizinium chromophores have also been examined using a combination of DFT, Hartree-Fock, and MP2 calculations. researchgate.net Such comparative studies are valuable for validating the results obtained from different computational approaches. MP2 has also been effectively used to characterize charge distributions in complex molecules, which is critical for understanding intermolecular interactions. nih.gov The application of MP2, therefore, adds a layer of confidence to the theoretical understanding of the structural and electronic properties of quinolizinium analogues.

Analysis of Electronic Structure and Aromaticity

Understanding the electronic structure, particularly the frontier molecular orbitals, is key to predicting the reactivity, stability, and optical properties of chemical compounds. numberanalytics.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. numberanalytics.comuchile.cl The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.netmalayajournal.org A small HOMO-LUMO gap generally signifies lower chemical stability and higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net

In studies of quinolizinium-fused corannulene derivatives, both experimental and theoretical methods were used to determine the HOMO and LUMO energy levels. acs.org DFT calculations showed that doping the corannulene framework with cationic quinolizinium moieties significantly lowers the HOMO and LUMO energy levels, thereby reducing the HOMO-LUMO gap and enhancing the electron-accepting properties of the molecules. acs.orgresearchgate.net This tuning of the frontier orbital energies is a key strategy in designing novel materials with specific electronic and optical characteristics. chem8.org For example, the calculated HOMO-LUMO gap for a neutral corannulene derivative was 4.08 eV, while the gaps for its quinolizinium-doped analogues were significantly lower, ranging from 2.88 to 3.19 eV. acs.org

Table 2: Experimental and Theoretical Frontier Orbital Energies (eV) for Quinolizinium-Fused Corannulene Analogues

| Compound | HOMO (Experimental) | LUMO (Experimental) | Optical Gap (Eg) | HOMO (Calculated) | LUMO (Calculated) | Calculated Gap | Reference |

|---|---|---|---|---|---|---|---|

| 10 (Neutral Analogue) | -5.96 | -2.65 | 3.31 | -5.87 | -1.79 | 4.08 | acs.org |

| 11a (Singly Charged) | -6.37 | -3.77 | 2.60 | -6.30 | -3.11 | 3.19 | acs.org |

| 11b (Singly Charged) | -6.33 | -3.72 | 2.61 | -6.26 | -3.07 | 3.19 | acs.org |

| 12a (Doubly Charged) | -6.41 | -3.98 | 2.43 | -6.75 | -3.87 | 2.88 | acs.org |

| 12b (Doubly Charged) | -6.43 | -3.97 | 2.46 | -6.70 | -3.82 | 2.88 | acs.org |

Data sourced from JACS Au 2024, 4, 1623–1631. acs.org Calculations performed at the B3LYP/6-311G(2d,p) level.

Nucleus-Independent Chemical Shift (NICS) Analysis for Aromaticity

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves placing a "ghost" atom, typically at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), and calculating the magnetic shielding. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

Theoretical calculations affirm the aromatic nature of the quinolizinium system. Density functional theory (DFT) calculations have shown that the parent quinolizinium salt exhibits negative NICS values, confirming its aromatic character. rsc.org

In a study on more complex extended quinolizinium-fused corannulene derivatives, NICS analysis was performed at the B3LYP/6-311G(2d,p) level of theory. nih.govacs.org The calculations revealed interesting variations in aromaticity across the fused ring system. For instance, in one such derivative, the NICS(0) values for the peripheral six-membered rings were found to be negative, ranging from -2.7 to -8.9, indicating their aromaticity. nih.govacs.org Specifically, the two rings forming the quinolizinium moiety (rings E and F in the study) had NICS(0) values of +0.1 and -8.9, respectively, suggesting weak antiaromaticity for one ring and distinct aromaticity for the other. nih.govacs.org

A summary of representative NICS(0) values for different rings in a quinolizinium-fused corannulene derivative is presented below.

| Ring | NICS(0) (ppm) | Aromatic Character |

| A (five-membered) | +11.4 | Antiaromatic |

| B (peripheral) | -4.7 | Aromatic |

| C (peripheral) | -2.7 | Aromatic |

| D (peripheral) | -8.4 | Aromatic |

| E (quinolizinium) | +0.1 | Weakly Antiaromatic |

| F (quinolizinium) | -8.9 | Aromatic |

Table generated from data in JACS Au, 2024. nih.govacs.org

These findings underscore the utility of NICS calculations in quantifying the degree of aromaticity and understanding the electronic structure of different regions within complex quinolizinium-containing molecules.

Anisotropy of the Induced Current Density (ACID) Plots

Anisotropy of the Induced Current Density (ACID) is a powerful visualization tool that complements NICS analysis. It plots the magnetically induced ring currents, providing a clear visual representation of electron delocalization pathways. In these plots, a clockwise (diatropic) current indicates aromaticity, while a counter-clockwise (paratropic) current signifies antiaromaticity.

ACID calculations performed on the parent quinolizinium salt confirm its aromatic nature by showing a diatropic ring current. rsc.org This is consistent with the results from NICS analysis.

For the extended quinolizinium-fused corannulene derivative mentioned previously, the ACID plot revealed a distinct clockwise diatropic ring current that flows along the periphery of the entire π-conjugated framework. nih.govacs.org This global ring current indicates a global aromaticity that encompasses the two quinolizinium motifs within the larger structure. nih.govacs.org In contrast, the central five-membered ring of the corannulene core showed a localized anticlockwise paratropic ring current, consistent with its antiaromatic character predicted by NICS. nih.govacs.org

These ACID plots provide intuitive and compelling visual evidence of the electronic delocalization and aromatic character of quinolizinium systems, both as isolated cations and when incorporated into larger, more complex molecular architectures.

Mechanistic Insights through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are often difficult to observe experimentally.

DFT calculations have been instrumental in understanding the formation of quinolizinium salts. For instance, the synthesis of naphtho[2,1,8-ija]quinolizinium salts through a catalytic C-C/C-H bond activation relay has been studied computationally. researchgate.net These studies help to map out the energy landscape of the reaction, identifying the most favorable pathways and the structures of key intermediates and transition states.

In a study detailing the regioselective catalytic C-C bond activation of 1-aza- nih.govtriphenylene, which subsequently leads to quinolizinium salts, DFT calculations were used to model the reaction pathway. nih.gov The initial step involves the formation of an adduct between the iridium catalyst and the nitrogen atom of the substrate, a process calculated to be exergonic by -22.3 kcal/mol. nih.gov The subsequent oxidative addition of the catalyst to a C-C bond proceeds through a transition state, and the calculations were able to differentiate the energies of several possible transition states, thereby predicting the most likely reaction course. nih.gov For example, the transition states for the cleavage of the C-C bonds more distant from the nitrogen atom were found to be lower in energy than those for the bonds closer to the nitrogen. nih.gov

Another example involves the platinum(II)-catalyzed cyclization of 2-arylpyridine propargyl alcohols to form quinolizinium-type heteroaromatics. researchgate.net Mechanistic studies, likely supported by computational modeling, indicated that the reaction proceeds through a platinum-carbene intermediate. researchgate.net Such insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Predicting the regioselectivity of reactions on complex molecules is a significant challenge in synthetic chemistry. Computational methods offer a powerful approach to address this by calculating the relative energies of different transition states, which in turn determine the product distribution.

A compelling example is the catalyst-dependent regioselective C-C bond activation and annulation of 1-aza- nih.govphenylene. nih.gov DFT calculations were employed to predict the site of C-C bond cleavage by an iridium catalyst. By analyzing the thermodynamics of the possible transition metal intermediates formed by oxidative addition, the calculations successfully identified the most likely sites of C-C bond activation. nih.gov These computational predictions were subsequently validated by experimental results, which showed that the reaction yielded a mixture of two mono-insertion products, consistent with the small calculated energy difference between the two competing transition states. nih.gov This synergy between computational prediction and experimental validation demonstrates the power of theoretical modeling in rationalizing and predicting reaction outcomes.

Furthermore, general computational methods have been developed to predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems. nih.gov One such approach uses calculated 13C and/or 1H NMR chemical shifts, where the atom with the lowest predicted chemical shift often corresponds to the site of electrophilic attack. nih.gov For cases where this method is not definitive, analysis of the highest occupied molecular orbital (HOMO) can provide the correct prediction. nih.gov A combination of these methods has been shown to predict the correct regioselectivity in over 95% of cases for a large set of halogenation reactions on various heterocycles. nih.gov While not specifically applied to 4-(Methylsulfanyl)quinolizinium in the cited study, these methodologies are broadly applicable and could be used to predict the regioselectivity of its reactions.

Reactivity and Reaction Mechanisms of Quinolizinium Systems

Cyclization Mechanisms in Quinolizinium (B1208727) Formation

The synthesis of the quinolizinium core is achieved through various cyclization strategies, often starting from substituted pyridine (B92270) precursors. These methods provide access to a wide array of functionalized quinolizinium salts.

Common synthetic strategies include:

Electrophilic Cyclization : N-(2-alkynyl)anilines can undergo 6-endo-dig electrophilic cyclization using reagents like iodine monochloride (ICl) or iodine (I₂) to produce quinolinium salts, a related class of compounds. nih.gov This strategy highlights the use of electrophile-promoted ring closure to form N-heterocyclic systems.

Transition Metal-Catalyzed Annulation : Rhodium(III) or Ruthenium(II)-catalyzed C-H bond activation of 2-alkenylpyridines with alkynes provides an efficient route to quinolizinium salts. scribd.comacs.org This process involves pyridine-directed vinylic C-H activation, insertion of the alkyne, and subsequent reductive elimination. scribd.com

[2+2+2] Cyclotrimerization : Rhodium-catalyzed [2+2+2] cyclotrimerization of diynes with an alkyne can be employed to construct the core structure, which is then further elaborated into helical quinolizinium salts via a C-H activation/annulation sequence. rsc.org

Cascade Reactions : Novel protocols involving cascade reactions have been developed. For instance, functionalized quinolizinium salts can be prepared from chromone-3-carboxaldehydes and ethyl 2-(pyridine-2-yl)acetate derivatives in water under acidic conditions. researchgate.net

Table 1: Selected Cyclization Strategies for Quinolizinium and Related Systems

| Method | Precursors | Catalyst/Reagent | Key Features |

|---|---|---|---|

| C-H Activation/Annulation | 2-Alkenylpyridines, Alkynes | Rh(III) or Ru(II) | Efficient synthesis with broad substrate scope. scribd.comacs.org |

| [2+2+2] Cyclotrimerization | Diynes, Alkynes | Rhodium catalyst | Forms highly fluorescent, helical quinolizinium salts. rsc.org |

| Cascade Reaction | Chromone-3-carboxaldehydes, Ethyl 2-(pyridine-2-yl)acetates | Acidic water | Environmentally friendly synthesis in water. researchgate.net |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, I₂ | Produces halogenated quinolinium salts under mild conditions. nih.gov |

Photoreactions and Photocyclization Mechanisms

Quinolizinium ions and their precursors exhibit significant photoreactivity, enabling their formation through light-induced pathways and their use as photosensitizers.

Benzo[c]quinolizinium ions can be generated in situ from styrylpyridine derivatives via photoinduced cyclization. beilstein-journals.orgresearchgate.net Direct irradiation of these precursors leads to a reaction sequence that includes E-Z isomerization, followed by photocyclization and subsequent oxidation to form the aromatic quinolizinium product. beilstein-journals.org This method allows for the light-controlled formation of the target compounds. researchgate.net Similarly, ketyl radicals, which are highly reactive intermediates for C-C bond formation, can be generated via photoinduced intermolecular electron transfer from a tertiary amine to an aryl aldehyde without the need for an external photocatalyst. rsc.org

The efficiency of photoreactions involving quinolizinium systems is highly dependent on the molecular structure and the reaction environment.

Solvent Polarity : The photoinduced cyclization of styrylpyridines to form benzo[c]quinolizinium ions is significantly more efficient in aqueous solutions (yields of 44–97%) compared to organic solvents like acetonitrile (B52724) (yields of 20–78%). beilstein-journals.orgresearchgate.net The polarity of the solvent can also affect the electron-accepting properties of substituents on aromatic rings; solvation generally enhances the electron-accepting nature of a nitro group on a purine (B94841) system, for example. mdpi.com The choice of solvent can be critical for achieving desired chemo- and site-selectivity in various chemical transformations. chemrxiv.org

Substituent Effects : The nature of substituents on the aromatic core influences photoreactivity. While specific studies on the 4-(methylsulfanyl) group are limited, research on other substituted systems shows that electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, thereby affecting reaction pathways and efficiencies. mdpi.comresearchgate.net For instance, in nitropurine tautomers, the electron-accepting properties of the nitro group are sensitive to its position and the surrounding solvent. mdpi.com The electronic properties of substituents, as described by Hammett parameters, are known to correlate with the reduction potentials of quinone derivatives. researchgate.net

Table 2: Effect of Solvent on Photocyclization Yield of Styrylpyridines

| Precursor | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Styrylpyridine derivatives | Aqueous Solution | 44 - 97% | beilstein-journals.orgresearchgate.net |

| Styrylpyridine derivatives | Acetonitrile (MeCN) | 20 - 78% | beilstein-journals.orgresearchgate.net |

Nucleophilic Substitution Reactions

The positively charged quinolizinium ring is activated towards nucleophilic aromatic substitution (SₙAr). This reactivity is analogous to that of other electron-deficient N-heterocycles like pyridinium (B92312) ions. scispace.com In SₙAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group.

While the generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex, recent studies on prototypical SₙAr reactions suggest that they can also proceed through concerted mechanisms. nih.gov In related systems like 2,4-dichloroquinazolines, nucleophilic attack by amines occurs regioselectively at the more electrophilic C4 position. nih.gov For N-methylpyridinium ions, reactions with piperidine (B6355638) proceed via a mechanism where the rate is determined by the deprotonation of the addition intermediate. scispace.com The presence of a good leaving group at the 4-position of the quinolizinium ring, such as a halogen, would likely facilitate substitution by various nucleophiles. mdpi.commdpi.com

Electron Transfer and Redox Processes

The quinolizinium cation can participate in electron transfer and redox reactions. Its electrochemical behavior is comparable to that of other heterocyclic amines like pyridinium. rsc.org The reduction potential of pyridinium has been found to be surface-dependent, highlighting the role of the electrode material in electrochemical processes. rsc.org

Quinolizinium salts can be reduced via catalytic hydrogenation to yield the corresponding saturated quinolizidine. wikipedia.org The redox chemistry of related quinone systems involves sequential proton and electron transfers, leading to complex reaction pathways. researchgate.net Electrochemical oxidation provides a method for synthesizing related heterocyclic systems, such as benzo[c]cinnolinium salts from 2-azobiaryls, through a mechanism proposed to involve single-electron transfer. nih.gov The ability of transition metal ions to adopt multiple oxidation states is fundamental to biological electron transfer processes, which often occur via outer-sphere mechanisms in electron transport chains. nih.govlibretexts.org Abiotic electron transfer between minerals like pyrite (B73398) and organic molecules such as quinones is also a known process, suggesting that such reactions are widespread in nature. frontiersin.org

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer efficient and atom-economical pathways for the synthesis of complex heterocyclic structures like quinolizinium salts from simple starting materials in a single step.

Rhodium-Catalyzed Three-Component Annulation : A streamlined synthesis of diverse ring-fused pyridiniums, including quinolizinium derivatives, can be achieved through a rhodium(III)-catalyzed three-component reaction of pyridines, alkynes, and 1,2-dichloroethane. researchgate.net

Cascade Annulation for Quinolines : An efficient, catalyst-free, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been developed for the synthesis of multiply substituted quinolines, which are structural relatives of quinoliziniums. nih.govorganic-chemistry.org

Cyclization with 1,4-Zwitterions : Pyridinium and quinolinium 1,4-zwitterions are versatile intermediates that can participate in various formal cycloaddition and cascade reactions to construct complex heterocyclic frameworks. mdpi.comnih.gov These reactions include formal (3+2), (5+n), and cascade dearomative (2+n) cycloadditions. mdpi.com

Advanced Research Applications of Quinolizinium Derivatives

Materials Science Applications

Quinolizinium (B1208727) salts, cationic aromatic heterocycles with a bridgehead nitrogen atom, are gaining significant attention in materials science due to their unique electronic and photophysical properties. researchgate.netrsc.org Their inherent positive charge, planarity, and tunable characteristics make them promising candidates for a variety of advanced materials. nih.govwikipedia.org

Design of Cationic Nitrogen-Doped Aromatic Hydrocarbon-Based Materials

The incorporation of cationic nitrogen atoms into polycyclic aromatic hydrocarbons (PAHs) is a promising strategy for developing novel functional materials. researchgate.net This approach, known as cationic nitrogen-doping, can significantly alter the electronic and photophysical properties of the parent PAH. nih.gov

A notable example involves the design and synthesis of extended quinolizinium-fused corannulene (B50411) derivatives. nih.govnih.gov These curved, bowl-shaped molecules exhibit enhanced fluorescence quantum yields (9-13%) compared to the parent corannulene (1%). nih.gov The introduction of the quinolizinium moiety also improves the dispersibility of these materials. nih.gov X-ray analysis of these curved salts reveals a unique "windmill-like" packing in the solid state. nih.govacs.org

The doping of extended corannulene systems with nitrogen cations leads to a reduced optical energy gap and a lower energy frontier orbital. nih.govnih.gov Electrochemical studies have demonstrated that these quinolizinium-fused corannulenes have a greater electron-accepting ability than their pyridine (B92270) analogs. nih.govnih.gov These properties open up new avenues for the creation of innovative cationic nitrogen-doped curved aromatic hydrocarbon-based materials. nih.govnih.govfigshare.com

Applications in Conductive Materials

The inherent positive charge and delocalized π-electron system of quinolizinium derivatives make them intriguing components for conductive materials. Research has explored their potential in anion-exchange membranes (AEMs), which are crucial components in electrochemical devices like fuel cells.

In one study, a fused expanded pyridinium (B92312) cation (FEP), a type of quinolizinium derivative, was incorporated as a side chain in a polymer. researchgate.net The resulting membrane demonstrated high anion conductivity, reaching 123.4 mS cm⁻¹ at 80 °C and 80% relative humidity. researchgate.net This high conductivity is attributed to the weak interaction between the FEP cation and hydroxide (B78521) ions, which enhances ion mobility and concentration. researchgate.net This research highlights the potential of quinolizinium-based polymers in the development of highly conductive AEMs. researchgate.net

Potential in Polymeric Systems

The integration of quinolizinium units into polymer backbones or as pendant groups can impart unique properties to the resulting materials. Quinolizinium-based polymers have been investigated for their potential in various applications, including as drug delivery vehicles and antimicrobial agents.

For instance, a novel acrylate (B77674) monomer based on a quinoline (B57606) chalcone (B49325) was synthesized and polymerized. nih.gov The resulting polymers, with molecular weights around 5000 g/mol , exhibited significant antimicrobial activity, particularly against gram-negative bacteria. nih.gov Furthermore, the rate of in vitro drug release from these polymers was found to be dependent on the comonomer, pH, and temperature, suggesting their potential for controlled drug delivery systems. nih.gov

Nonlinear Optical (NLO) Properties

Quinolizinium derivatives have emerged as promising chromophores for nonlinear optical (NLO) applications. urjc.es Their NLO properties are attributed to the significant intramolecular charge transfer that can occur between electron-donating and electron-accepting parts of the molecule. researchgate.net

Novel charged D-A+ chromophores, where 'D' is an electron-donor and 'A+' is the quinolizinium cation acceptor, have been synthesized and their first hyperpolarizabilities (β) measured using hyper-Rayleigh scattering. urjc.esresearchgate.net These studies confirmed that the inherent polarization between the donor and acceptor fragments directly influences the NLO response. urjc.esresearchgate.net Theoretical calculations (DFT, HF, and MP2) have been employed to understand the electronic structure and both linear and nonlinear optical properties of these quinolizinium chromophores. urjc.esurjc.es

Furthermore, a systematic investigation of quinolizinium derivatives substituted with either dimethylaniline or methoxyphenyl electron donors has been conducted. nih.govacs.org The study analyzed the effects of donor strength, conjugation length, and molecular symmetry on the two-photon emission efficiency. nih.govacs.org A symmetric D-π-A+-π-D architecture featuring a methoxyphenyl substituent was identified as the best performing nonlinear fluorophore, with a two-photon absorption cross-section of 1140 GM and an emission quantum yield of 0.22. nih.govacs.org

Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of many quinolizinium compounds, coupled with their cationic nature that often imparts water solubility, makes them highly suitable for use as fluorescent probes and bioimaging agents. nih.govpolyu.edu.hk

Quinolizinium-Based Fluorescent Reagents for Peptide and Protein Modification

A significant area of research has been the development of quinolizinium-based fluorescent reagents for the selective modification of peptides and proteins. nih.govpolyu.edu.hkrsc.org These reagents are designed to react with specific amino acid residues, thereby tagging the biomolecule with a fluorescent label. nih.govpolyu.edu.hk

One approach involves the synthesis of quinolizinium compounds containing an electron-deficient alkynyl group. nih.govrsc.orgrsc.org This group undergoes a nucleophilic addition reaction with the sulfhydryl group of cysteine residues in peptides and proteins. nih.govrsc.orgrsc.org This method has been shown to be highly selective for cysteine, with conversion rates of up to 99%. nih.govpolyu.edu.hkrsc.org The modification has been successfully applied to various peptides and proteins, including bovine serum albumin (BSA), human serum albumin (HSA), and a therapeutic arginase mutant. nih.govrsc.org Importantly, the enzymatic activity and cytotoxicity of the modified arginase mutant were found to be comparable to the unmodified protein. nih.govpolyu.edu.hkrsc.org

The photophysical properties of these quinolizinium-based fluorescent reagents have been extensively studied, revealing that they possess tunable characteristics and large Stokes shifts, which are advantageous for fluorescence-based applications. nih.gov

Another strategy for fluorogenic protein labeling involves the rhodium-catalyzed reaction between alkyne- and quinoline-linked peptides and proteins to generate fluorescent quinoliziniums. nih.gov This method offers good conversion rates, high flexibility, and mild reaction conditions, making it a valuable tool for bioconjugation. nih.gov

The table below summarizes the conversion rates for the modification of various proteins with different quinolizinium-based reagents.

| Protein | Quinolizinium Reagent | Conversion (%) |

|---|---|---|

| BSA | 1b | 28-65 |

| BSA | 1d | 28-65 |

| BSA | 1e | 28-65 |

| BSA | 1h | 28-65 |

| HSA | 1b | 59-70 |

| HSA | 1d | 59-70 |

| HSA | 1e | 59-70 |

| HSA | 1h | 59-70 |

| BCArg Mutant | 1a | 60-82 |

| BCArg Mutant | 1b | 78-84 |

| BCArg Mutant | 1d | 78-84 |

| BCArg Mutant | 1e | 78-84 |

| BCArg Mutant | 1h | 78-84 |

Cell Membrane Fluorescence Imaging Applications

Quinolizinium derivatives, as cationic fluorescent dyes, hold potential for applications in cell membrane imaging. The ability of a fluorescent probe to stain cellular structures is highly dependent on its physicochemical properties, such as charge and lipophilicity. Generally, neutral dyes can penetrate the cell membrane and accumulate non-specifically within various cellular structures. rsc.org In contrast, positively charged molecules, such as quinolizinium salts, may exhibit different behaviors.

For instance, studies on structurally related quaternary pyridinium salts have shown that a positive charge can prevent the dye from crossing the membrane of living cells. rsc.org However, if the cell membrane is permeabilized, these cationic dyes can enter the cell and may specifically stain certain organelles, such as the nucleus. rsc.org This characteristic suggests that quinolizinium derivatives could be developed as probes for distinguishing between cells with compromised and intact membranes.

The development of advanced fluorescence imaging techniques, such as fluorescence lifetime imaging (FLIM), can further enhance the utility of membrane-staining dyes. researchgate.net FLIM provides improved contrast by measuring the decay lifetime of the fluorophore, which can be sensitive to the local environment, allowing for the detection of subtle changes in membrane properties like lipid order. researchgate.net While specific studies on 4-(Methylsulfanyl)quinolizinium for cell membrane imaging are not detailed, the characteristics of similar cationic dyes indicate a potential for these compounds to be used in specialized imaging applications, possibly for assessing membrane integrity or as organelle-specific stains after permeabilization. rsc.org

Development of Molecular Probes

The development of fluorescent molecular probes is a significant area of research for detecting and imaging specific analytes in biological and environmental systems. nih.govpurdue.edu These probes are designed to exhibit a change in their fluorescent properties upon interaction with a target molecule, enabling sensitive and selective detection. mdpi.com The quinolizinium scaffold has proven to be a valuable platform for constructing such probes.

A notable example is the development of a benzo[ij]quinolizine coumarin-based probe for the detection of thiophenol (PhSH), a highly toxic industrial chemical. mdpi.com Researchers designed a new probe utilizing a twist-blockage strategy that demonstrated a remarkable 700-fold fluorescence enhancement upon reacting with PhSH. mdpi.com This high sensitivity resulted in a very low limit of detection (LOD) of 4.5 nM. mdpi.com The probe's efficacy was also demonstrated for imaging exogenous thiophenol in HEK293 cells, showcasing its potential for biological applications. mdpi.com

The design of such probes often involves integrating a recognition moiety for the target analyte with a fluorophore that signals the binding event. nih.govmdpi.com The inherent photophysical properties of the quinolizinium system, which can be tuned through chemical modification, make it an attractive core structure for creating a diverse range of molecular probes for various important species. nih.govnih.gov

Intermolecular Interactions in Biological Systems

DNA-Binding Mechanisms (e.g., Intercalation)

Quinolizinium derivatives have been identified as potent DNA-binding agents, with intercalation being a primary mechanism of interaction. rsc.orgnih.gov Intercalation involves the insertion of a planar aromatic molecule, like the quinolizinium ring system, between the base pairs of the DNA double helix. nih.gov This mode of binding is often confirmed using techniques like linear dichroism (LD) spectroscopy. rsc.org

Studies on various diaryl-substituted quinolizinium derivatives have shown that at low ligand-to-DNA ratios, their LD spectra exhibit negative bands in the absorption range of the ligand, which is characteristic of an intercalative binding mode. rsc.org This suggests that the ligand aligns its long molecular axis in a way that is essentially perpendicular to the long axis of the DNA intercalation site. rsc.org This binding is further supported by induced circular dichroism (ICD) signals, which also point to an intercalative interaction. rsc.org

It is important to note that the binding mode can be dependent on the concentration ratio of the ligand to DNA. At higher ratios, some quinolizinium derivatives may form aggregates along the DNA backbone instead of intercalating. rsc.org The ability of these compounds to bind DNA is a key aspect of their biological activity, although it may not be the sole determinant of their antiproliferative effects. rsc.org The requirement of a positive charge for efficient intercalation has been observed in related quinoline systems, a feature inherent to the quinolizinium cation. researchgate.net

Photosensitization and DNA Photodamage Mechanisms

Certain quinolizinium derivatives can function as photosensitizers, meaning they can be excited by light to a state where they can induce chemical changes in other nearby molecules, such as DNA. beilstein-journals.org This property allows for their use as photo-controllable DNA-damaging agents.

Research on benzo[c]quinolizinium ions, which can be generated in situ through a photoinduced reaction from styrylpyridine precursors, demonstrates this capability. beilstein-journals.org Upon irradiation, these compounds not only bind to DNA through intercalation but can also act as DNA-damaging photosensitizers. beilstein-journals.org The process involves the photosensitizer absorbing light energy, which then leads to the generation of reactive oxygen species (ROS) or direct electron transfer, causing damage to the DNA strands. This mechanism is similar to that observed for other cationic photosensitizers, which are known to penetrate into the cell nucleus and induce DNA photodamage upon irradiation. nih.gov The dual function as both a photo-controllable DNA binder and a photosensitizer makes these quinolizinium derivatives interesting candidates for photodynamic therapy research. beilstein-journals.org

pH-Dependent Control of DNA-Binding Affinity

The DNA-binding properties of quinolizinium derivatives can be modulated by pH, particularly when the molecule contains a pH-sensitive functional group, such as a hydroxyl (-OH) group. researchgate.net This feature allows for external control over the ligand-DNA interaction.

For example, hydroxy-substituted benzo[b]quinolizinium and naphtho[1,2-b]quinolizinium derivatives exhibit pH-dependent absorption and emission spectra. researchgate.net At higher pH values, the hydroxyl group can be deprotonated, which transforms the molecule into a merocyanine-type dye. This structural change significantly alters the electronic and photophysical properties of the compound, which in turn influences its DNA-binding affinity. researchgate.net This pH-dependent behavior is crucial as it can be exploited to control where and when the compound interacts with DNA, offering a potential mechanism for targeted applications. researchgate.netnih.gov The ability to switch DNA binding "on" or "off" based on the local pH environment is a sophisticated feature for the design of smart molecular probes and therapeutic agents. nih.gov

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(Methylsulfanyl)quinolizinium derivatives?

- Methodological Answer : The primary route involves Stille cross-coupling reactions , where haloquinolizinium salts react with N-heteroarylstannanes under palladium catalysis . Key steps include:

- Purification via column chromatography to isolate charged D-A+ chromophores.

- Optimization of reaction time (typically 12–24 hours) and temperature (80–100°C) to avoid decomposition.

- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity .

- X-ray powder diffraction (XRPD) to analyze crystallinity and polymorphic forms .

- FT-IR spectroscopy to identify functional groups (e.g., methylsulfanyl stretches at ~650 cm⁻¹) .

- Mass spectrometry (ESI-HRMS) for precise molecular weight validation .

Q. How are nonlinear optical (NLO) properties experimentally evaluated for these compounds?

- Methodological Answer :

- Hyper-Rayleigh scattering (HRS) measures first hyperpolarizabilities (β values) in solution .

- Solvent selection (e.g., chloroform or DMSO) impacts dipole alignment and measurement accuracy.

- Comparative analysis with reference standards (e.g., urea) ensures data reliability .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-based NLO materials?

- Methodological Answer :

- Density Functional Theory (DFT) calculates electronic structures, polarizabilities, and charge-transfer dynamics .

- MP2 or HF methods validate experimental hyperpolarizabilities and predict donor-acceptor (D-A) interactions .

- Key parameters: HOMO-LUMO gaps, electrostatic potential maps, and natural bond orbital (NBO) analysis to optimize D-A strength .

Q. What strategies mitigate side reactions during palladium-mediated coupling of quinolizinium cores?

- Methodological Answer :

- Strict anhydrous conditions (e.g., Schlenk lines) prevent hydroxide-induced ring-opening .

- Use of copper acetylide intermediates in Sonogashira reactions reduces competing pathways .

- Lower reaction temperatures (e.g., 60°C) and shorter durations (≤6 hours) minimize decomposition .

Q. How to resolve discrepancies between experimental hyperpolarizabilities and theoretical predictions?

- Methodological Answer :

- Systematic benchmarking : Compare DFT functionals (e.g., B3LYP vs. CAM-B3LYP) to identify the most accurate model for π-conjugated systems .

- Solvent effect modeling : Incorporate polarizable continuum models (PCM) to account for solvent polarity in computations .

- Error analysis : Quantify uncertainties in HRS measurements (e.g., laser stability, concentration dependencies) .

Q. How to engineer donor-acceptor architectures to enhance NLO response?

- Methodological Answer :

- Donor modulation : Replace weak donors (e.g., pyridine) with strong π-rich heterocycles (e.g., carbazole) to increase charge transfer .

- Steric tuning : Introduce bulky substituents (e.g., tert-butyl) to reduce aggregation and maintain planar D-A alignment .

- 2D vs. 1D systems : Extend conjugation through two-dimensional D-A+-D frameworks for higher β values .

Data Analysis & Contradictions

Q. How to address inconsistent biological activity data in quinolizinium derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., sulfanyl vs. methoxy groups) and assay against defined targets (e.g., kinase inhibitors) .

- Dose-response validation : Replicate assays (n ≥ 3) to distinguish true bioactivity from assay noise .

- Metabolic stability testing : Use liver microsomes to identify degradation pathways that may explain inconsistent in vivo/in vitro results .

Tables for Key Comparisons

| Property | Experimental Value | Computational (DFT) Prediction | Discrepancy Source |

|---|---|---|---|

| First Hyperpolarizability (β) | 120 × 10⁻³⁰ esu | 95 × 10⁻³⁰ esu | Solvent effects omitted in DFT |

| HOMO-LUMO Gap | 3.2 eV | 3.5 eV | Basis set limitations (6-31G vs. def2-TZVP) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.